molecular formula C8H13N3S3 B8648318 (2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamodithioic acid CAS No. 55317-80-1

(2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamodithioic acid

Cat. No. B8648318
CAS RN: 55317-80-1
M. Wt: 247.4 g/mol
InChI Key: DJFNUVQFNPDLFL-UHFFFAOYSA-N
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Description

(2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamodithioic acid is a useful research compound. Its molecular formula is C8H13N3S3 and its molecular weight is 247.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamodithioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamodithioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55317-80-1

Molecular Formula

C8H13N3S3

Molecular Weight

247.4 g/mol

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylcarbamodithioic acid

InChI

InChI=1S/C8H13N3S3/c1-6-7(11-5-10-6)4-14-3-2-9-8(12)13/h5H,2-4H2,1H3,(H,10,11)(H2,9,12,13)

InChI Key

DJFNUVQFNPDLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=S)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-methyl-5-((2-aminoethyl)thiomethyl)imidazole (10.2 g) in ethanol (75 ml) was added slowly, with stirring, to carbon disulphide (200 ml). The mixture was set aside overnight at room temperature and the solid formed was collected and recrystallised from aqueous isopropyl alcohol to afford N-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]dithiocarbamic acid (9.8 g)., m.p. 127°-129°.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-((5-methyl-4-imidazolyl)methylthio)ethylamine (10.2 g) in ethanol (75 ml) was added slowly, with stirring, to carbon disulphide (200 ml). The mixture was set aside overnight at room temperature and the solid formed was collected and recrystallised from aqueous isopropyl alcohol to afford N-[2-((5-methyl-4-imidazolyl)methylthio)ethyl]dithiocarbamic acid (9.8 g), m.p. 127°-129°. This was treated with dicyclohexylcarbodiimide in dry pyridine at -10°, and the mixture was filtered. The filtrate was evaporated to dryness and the residue was treated sith ethanolic hydrogen chloride to give 5-methyl-4-(2-isothiocyanatoethylthiomethyl)imidazole hydrochloride.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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